![molecular formula C13H16S3 B12578121 {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol CAS No. 185499-95-0](/img/structure/B12578121.png)
{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol typically involves the condensation of thiophene derivatives with appropriate alkylating agents. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The choice of method depends on the desired yield, purity, and specific application of the compound. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol undergoes various types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted thiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and optical brighteners
Mécanisme D'action
The mechanism of action of {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including:
Enzyme Inhibition: Inhibition of enzymes such as kinases and proteases.
Receptor Modulation: Interaction with receptors such as estrogen receptors and voltage-gated sodium channels.
Antioxidant Activity: Scavenging of free radicals and reduction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Uniqueness
{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual thiophene rings and methanethiol group make it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
185499-95-0 |
|---|---|
Formule moléculaire |
C13H16S3 |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
[5-(4-thiophen-2-ylbutyl)thiophen-2-yl]methanethiol |
InChI |
InChI=1S/C13H16S3/c14-10-13-8-7-12(16-13)5-2-1-4-11-6-3-9-15-11/h3,6-9,14H,1-2,4-5,10H2 |
Clé InChI |
VGLIMVIUBQKOTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CCCCC2=CC=C(S2)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanone, 1-[1,4,5,6-tetrahydro-4-methyl-1-(2-pyridinyl)pyrazinyl]-](/img/structure/B12578042.png)
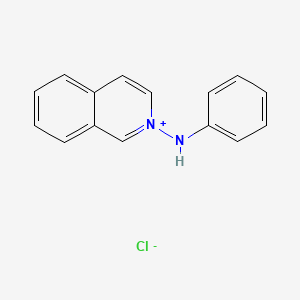
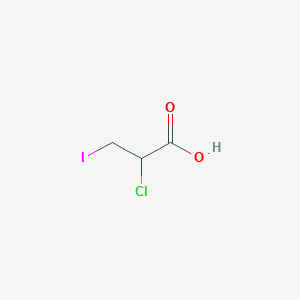

![3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol](/img/structure/B12578060.png)
![3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile](/img/structure/B12578063.png)
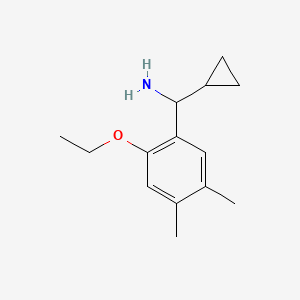

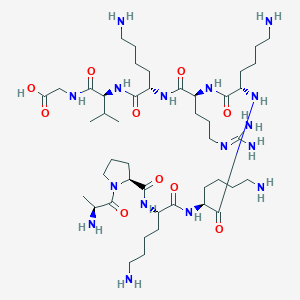

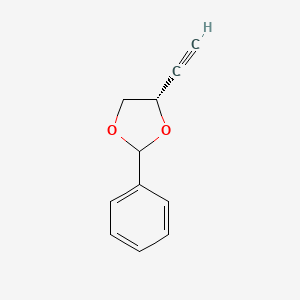
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)
